Chlorodimethylphosphine

説明

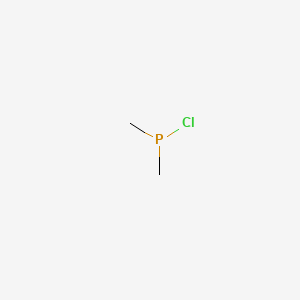

Structure

2D Structure

3D Structure

特性

IUPAC Name |

chloro(dimethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClP/c1-4(2)3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVVDNKTHWEIOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70230892 | |

| Record name | Chlorodimethylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811-62-1 | |

| Record name | Chlorodimethylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=811-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorodimethylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorodimethylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodimethylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORODIMETHYLPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAU5DCM7FM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Chlorodimethylphosphine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodimethylphosphine [(CH₃)₂PCl] is a highly reactive and versatile organophosphorus compound that serves as a cornerstone in a multitude of chemical syntheses. Its unique electronic and steric properties make it an invaluable precursor for the introduction of the dimethylphosphino group, a common moiety in the design of specialized ligands for catalysis and as a building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its safe handling and synthesis, and an exploration of its applications, particularly in the realm of drug discovery and development.

I. Core Physicochemical Properties

This compound is a colorless, volatile liquid with a pungent odor. Its high reactivity is largely dictated by the presence of the phosphorus-chlorine bond, which is susceptible to nucleophilic attack. A summary of its key physical and chemical identifiers is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₆ClP | --INVALID-LINK--[1] |

| Molecular Weight | 96.49 g/mol | --INVALID-LINK--[1] |

| CAS Number | 811-62-1 | --INVALID-LINK--[1] |

| IUPAC Name | chloro(dimethyl)phosphane | --INVALID-LINK--[1] |

| Synonyms | Dimethylchlorophosphine, (CH₃)₂PCl | --INVALID-LINK--[2] |

| Appearance | Colorless liquid | --INVALID-LINK--[3] |

| Boiling Point | 76-77 °C | --INVALID-LINK--[3] |

| Density | 1.22 g/cm³ | --INVALID-LINK--[3] |

II. Spectroscopic Signature

The structural characterization of this compound and its derivatives is routinely performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR spectroscopy is a primary tool for its characterization. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment.[4][5] For this compound, the ³¹P NMR spectrum typically shows a single resonance.

-

¹H NMR: The proton NMR spectrum is expected to show a doublet for the methyl protons due to coupling with the phosphorus nucleus (²JP-H). The magnitude of this coupling constant is characteristic of the P-C-H bonding arrangement.[6]

-

¹³C NMR: The carbon NMR spectrum will display a signal for the methyl carbons, which will also be split into a doublet due to coupling with the phosphorus atom.

Note: Specific chemical shifts can be influenced by the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key absorptions are expected for C-H stretching and bending vibrations of the methyl groups. The P-Cl stretching frequency is also a characteristic feature.[7][8][9]

III. Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the phosphorus atom and the lability of the P-Cl bond.

Nucleophilic Substitution at Phosphorus

The most common reaction of this compound involves the displacement of the chloride ion by a nucleophile. This reaction is the foundation for the synthesis of a wide array of tertiary phosphines.

-

Reaction with Organometallic Reagents: this compound readily reacts with Grignard reagents (R-MgX) and organolithium compounds (R-Li) to form new phosphorus-carbon bonds.[3] This is a widely used method for the synthesis of tertiary phosphines with the general formula R-P(CH₃)₂.[3] The reaction is believed to proceed via a nucleophilic addition mechanism.[10][11] For instance, the reaction with methylmagnesium chloride can be used to synthesize trimethylphosphine.[12]

-

Reaction with Alcohols and Amines: The reaction with alcohols or alkoxides yields dimethylphosphinites, (CH₃)₂P-OR, while reactions with primary or secondary amines produce aminophosphines, (CH₃)₂P-NR₂, which are also important classes of ligands and synthetic intermediates.[3]

Reaction with Water

This compound reacts violently with water, hydrolyzing to produce phosphine gas, which is flammable and toxic, and other phosphorus-containing byproducts. This reaction underscores the need for stringent anhydrous conditions when handling this compound.

IV. Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the reaction of phosphorus trichloride with a methylating agent. The following is a representative protocol based on the Grignard approach.

Figure 1: A generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare the methylmagnesium halide (e.g., methylmagnesium iodide or bromide) from magnesium turnings and the corresponding methyl halide in anhydrous diethyl ether under an inert atmosphere (argon or nitrogen).[13]

-

Reaction with Phosphorus Trichloride: Cool the freshly prepared Grignard reagent in an ice-salt bath. Slowly add a solution of phosphorus trichloride in anhydrous diethyl ether to the stirred Grignard reagent. The molar ratio of the Grignard reagent to phosphorus trichloride should be carefully controlled to favor the formation of the desired product.

-

Reaction Quenching and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Drying: Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent by distillation. The crude product is then purified by fractional distillation under an inert atmosphere to yield pure this compound.

V. Applications in Research and Drug Development

The utility of this compound extends to various areas of chemical synthesis, with significant implications for the pharmaceutical industry.

Ligand Synthesis for Homogeneous Catalysis

This compound is a key precursor for the synthesis of a wide variety of phosphine ligands.[1] These ligands are crucial in homogeneous catalysis, enabling a broad range of chemical transformations with high efficiency and selectivity, such as in cross-coupling reactions.[1] The electronic and steric properties of the phosphine ligand can be fine-tuned by introducing different substituents via the reaction of this compound with various organometallic reagents.

Precursor in Pharmaceutical Synthesis

Organophosphorus compounds, including those derived from this compound, are integral to the synthesis of many active pharmaceutical ingredients (APIs). Chloro-containing molecules, in general, are prevalent in a large number of FDA-approved drugs.[14] The introduction of a phosphonate or related group, often facilitated by precursors like this compound, can enhance the therapeutic properties of a drug molecule.

VI. Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety precautions.

Hazards:

-

Flammability: It is a highly flammable liquid and vapor and is pyrophoric, meaning it can ignite spontaneously in air.[1][15]

-

Toxicity: It is harmful if swallowed or inhaled and can be fatal in contact with skin.[1][15]

-

Reactivity with Water: It reacts violently with water, releasing flammable and toxic gases.

Handling:

-

All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen).

-

Appropriate personal protective equipment (PPE), including flame-retardant laboratory coats, chemical-resistant gloves, and safety goggles, must be worn.

-

Avoid contact with skin, eyes, and clothing.

-

Use non-sparking tools and take precautionary measures against static discharge.

Storage:

-

Store in a cool, dry, well-ventilated area away from sources of ignition.

-

Keep containers tightly closed under an inert atmosphere.

-

Store separately from water, oxidizing agents, and other incompatible materials.

VII. Conclusion

This compound is a pivotal reagent in organophosphorus chemistry, offering a gateway to a vast array of phosphine-based compounds. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for researchers and synthetic chemists. A thorough understanding of its characteristics, along with strict adherence to safety protocols, is paramount for its effective and safe utilization in the synthesis of novel ligands, catalysts, and pharmaceutically relevant molecules.

VIII. References

-

Wiktionary. This compound. --INVALID-LINK--

-

PubChem. Chlorodiethylphosphine. --INVALID-LINK--

-

BenchChem. This compound. --INVALID-LINK--

-

PubChem. This compound. --INVALID-LINK--

-

BenchChem. Comparative Analysis of 31P NMR Chemical Shifts for Diethyl Alkyl Phosphonates. --INVALID-LINK--

-

Michigan State University Department of Chemistry. Infrared Spectrometry. --INVALID-LINK--

-

ChemicalBook. This compound(811-62-1) 1H NMR spectrum. --INVALID-LINK--

-

ChemicalBook. Chlorodiphenylphosphine(1079-66-9) 13C NMR spectrum. --INVALID-LINK--

-

SpectraBase. Chlorodiphenyl phosphine - Optional[31P NMR] - Chemical Shifts. --INVALID-LINK--

-

TriLink BioTechnologies. 31P Chemical Shifts in NMR Spectra of Nucleotide Derivatives. --INVALID-LINK--

-

TCU Digital Repository. Synthesis and reactivity of low-coordinate phosphines. --INVALID-LINK--

-

NMR Service. 31 Phosphorus NMR. --INVALID-LINK--

-

Organic Chemistry Portal. Grignard Reaction. --INVALID-LINK--

-

ECHEMI. Coupling constant in 1H NMR with phosphorus. --INVALID-LINK--

-

National Center for Biotechnology Information. Preparation of phosphines through C–P bond formation. --INVALID-LINK--

-

ResearchGate. 31P NMR chemical shift ranges (on the ppm scale) and chemical structures of common P functional groups observed in natural samples. --INVALID-LINK--

-

ResearchGate. The 1 H, 13 C and 31 P NMR chemical shifts (δ, ppm) and coupling constants (J, phosphorylated compounds 19-24. --INVALID-LINK--

-

ICT Prague. Table of Characteristic IR Absorptions. --INVALID-LINK--

-

Oregon State University. 13C NMR Chemical Shifts. --INVALID-LINK--

-

Sigma-Aldrich. NMR Chemical Shifts of Impurities. --INVALID-LINK--

-

University of California, Los Angeles. 13C NMR Chemical Shifts (δ, ppm). --INVALID-LINK--

-

Master Organic Chemistry. Reactions of Grignard Reagents. --INVALID-LINK--

-

Google Patents. Process for the preparation of trimethylphosphine. --INVALID-LINK--

-

National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. --INVALID-LINK--

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of Diethyl Chlorophosphate in Modern Pharmaceutical Synthesis. --INVALID-LINK--

-

PubChem. This compound. --INVALID-LINK--

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. --INVALID-LINK--

-

Leah4Sci. Grignard Reaction, Mechanism, Reagent and Cheat Sheet. --INVALID-LINK--

-

Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. --INVALID-LINK--

-

YouTube. 1H NMR: Chemical Shift, Splitting, the Coupling Constant and Peak Assignment. --INVALID-LINK--

-

Chemistry Steps. The Grignard Reaction Mechanism. --INVALID-LINK--

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. --INVALID-LINK--

-

Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. --INVALID-LINK--

-

Addis Ababa University. Chapter 6.pdf. --INVALID-LINK--

-

Google Patents. Preparation method of trimethylphosphine. --INVALID-LINK--

-

ResearchGate. ChemInform Abstract: 2-Chloro-3,3,5-trimethyl-2,3-dihydro-1,2λ 5 -oxaphosphole 2-Oxide as Precursor in a New Synthesis of Dialkyl(diaryl)(2-methyl-4-oxopent-2-yl)phosphine Oxides. --INVALID-LINK--

-

Organic Syntheses. (e)-1-phenyl-3,3-dimethyl-1-butene. --INVALID-LINK--

-

Nordmann. Methylmagnesium iodide. --INVALID-LINK--

References

- 1. benchchem.com [benchchem.com]

- 2. "The Synthesis of Novel Phosphine-Modified Ligands for Use in Bimetalli" by Howard Frederick Koch III [repository.lsu.edu]

- 3. chemicalbook.com [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. echemi.com [echemi.com]

- 7. Infrared Spectrometry [www2.chemistry.msu.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. compoundchem.com [compoundchem.com]

- 10. Grignard Reaction [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. CN103848867A - Preparation method of trimethylphosphine - Google Patents [patents.google.com]

- 13. Methylmagnesium iodide (917-64-6) at Nordmann - nordmann.global [nordmann.global]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | C2H6ClP | CID 69936 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chlorodimethylphosphine: A Comprehensive Technical Guide for Advanced Synthesis

Abstract

Chlorodimethylphosphine ((CH₃)₂PCl) is a highly reactive and versatile organophosphorus compound that serves as a critical building block in modern organic and medicinal chemistry. Its pivotal role as a precursor to a wide array of dimethylphosphino-containing molecules, particularly phosphine ligands, has established it as an indispensable tool for researchers and drug development professionals. This technical guide provides an in-depth exploration of the fundamental properties, synthesis, and reactivity of this compound. Emphasis is placed on its application in the synthesis of specialized phosphine ligands for metal-catalyzed cross-coupling reactions, a cornerstone of pharmaceutical synthesis. Detailed, field-proven protocols for its synthesis and subsequent reactions are presented, alongside a thorough discussion of the causality behind experimental choices and necessary safety precautions. This guide is intended to equip researchers with the authoritative grounding and practical insights required to effectively and safely utilize this compound in their synthetic endeavors.

Introduction: The Significance of the Dimethylphosphino Moiety

The dimethylphosphino group ((CH₃)₂) is a fundamental structural unit in a vast number of organophosphorus compounds that have found applications ranging from catalysis to materials science. In the realm of drug discovery and development, the introduction of phosphorus-containing moieties can significantly modulate a molecule's physicochemical properties, including its polarity, lipophilicity, and metabolic stability. Furthermore, tertiary phosphines are a critical class of ligands in homogeneous catalysis, enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds that are ubiquitous in pharmaceutical agents[1][2].

This compound is the primary and most direct precursor for the introduction of the dimethylphosphino group. The high reactivity of its phosphorus-chlorine bond allows for facile nucleophilic substitution, making it an ideal electrophile for the synthesis of a diverse range of tertiary phosphines and other organophosphorus compounds. This guide will delve into the essential technical details of this compound, providing a comprehensive resource for its effective application in the laboratory.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and successful application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₂H₆ClP | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 96.496 g/mol | --INVALID-LINK-- |

| CAS Registry Number | 811-62-1 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Colorless to yellow fuming liquid | --INVALID-LINK-- |

| Boiling Point | 76.1 °C (169.0 °F; 349.2 K) | --INVALID-LINK-- |

| Melting Point | -4 to 0 °C | --INVALID-LINK-- |

| Density | 1.22 g/cm³ | ChemWhat |

| Solubility | Reacts violently with water; soluble in many organic solvents | --INVALID-LINK-- |

| Synonyms | Dimethylchlorophosphine, Dimethylphosphinous chloride, (CH₃)₂PCl | --INVALID-LINK--, --INVALID-LINK-- |

Spectroscopic Data

The unequivocal identification of this compound relies on a combination of spectroscopic techniques.

| Technique | Key Features | Source |

| ¹H NMR | A doublet in the upfield region, characteristic of methyl protons coupled to a phosphorus nucleus. | --INVALID-LINK-- |

| ³¹P NMR | A characteristic chemical shift that is highly dependent on the solvent and concentration. The typical range for trivalent phosphorus compounds of this type is broad but distinct. | --INVALID-LINK--, --INVALID-LINK-- |

| GC-MS | Molecular ion peak (M⁺) at m/z 96, with characteristic fragmentation patterns. | --INVALID-LINK-- |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most commonly achieved through the reaction of phosphorus trichloride (PCl₃) with a methylating agent, typically a methyl Grignard reagent. This method allows for the stepwise substitution of the chlorine atoms on the phosphorus center. Precise control of stoichiometry is crucial to maximize the yield of the desired dichlorinated product and minimize the formation of byproducts such as methylphosphonous dichloride (CH₃PCl₂) and trimethylphosphine ((CH₃)₃P).

Underlying Principles and Causality

The reaction proceeds via a nucleophilic substitution at the phosphorus center. The methyl group of the Grignard reagent acts as a nucleophile, attacking the electrophilic phosphorus atom of PCl₃. The reaction is highly exothermic and must be performed at low temperatures to ensure selectivity and prevent runaway reactions. The choice of solvent, typically an ether such as diethyl ether or tetrahydrofuran (THF), is critical as it is necessary to solvate the Grignard reagent and facilitate the reaction.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol

Safety Precaution: This procedure must be carried out in a well-ventilated fume hood. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) due to the moisture and air sensitivity of the reagents and product. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.

-

Preparation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen/argon inlet, place a solution of phosphorus trichloride (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the flask to -10 °C using an ice-salt bath.

-

-

Reaction:

-

Slowly add a solution of methylmagnesium bromide (2.0 equivalents) in diethyl ether to the stirred solution of phosphorus trichloride via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution under an inert atmosphere and remove the solvent by distillation.

-

Purify the crude product by fractional distillation under an inert atmosphere to yield pure this compound.

-

Key Reactions and Applications in Drug Development

The primary utility of this compound in the context of drug development lies in its role as a precursor to tertiary phosphine ligands. These ligands are crucial for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are routinely employed in the synthesis of active pharmaceutical ingredients (APIs)[2][3].

Synthesis of Tertiary Phosphine Ligands

The reaction of this compound with organometallic reagents, such as Grignard or organolithium reagents, is a standard and efficient method for the synthesis of tertiary phosphines[4]. This nucleophilic substitution reaction allows for the introduction of a wide variety of organic substituents at the phosphorus center.

Caption: General mechanism for tertiary phosphine synthesis.

Protocol: Synthesis of a Tertiary Arylphosphine Ligand

This protocol provides a representative example of the synthesis of a tertiary arylphosphine ligand, which could be employed in palladium-catalyzed cross-coupling reactions.

Safety Precaution: Organolithium reagents are highly pyrophoric and must be handled with extreme care under an inert atmosphere.

-

Preparation of the Aryllithium Reagent:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the corresponding aryl bromide (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure the complete formation of the aryllithium reagent.

-

-

Reaction with this compound:

-

In a separate flame-dried Schlenk flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and cool to -78 °C.

-

Slowly transfer the freshly prepared aryllithium solution to the this compound solution via a cannula.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of degassed water.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired tertiary arylphosphine ligand.

-

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols for its handling.

-

Pyrophoric: It can ignite spontaneously on contact with air.

-

Water Reactive: It reacts violently with water, releasing flammable and toxic gases.

-

Corrosive: It can cause severe burns to the skin and eyes.

-

Toxicity: It is harmful if inhaled or absorbed through the skin.

Handling Procedures:

-

Always handle this compound in a well-ventilated fume hood.

-

Work under an inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox.

-

Wear appropriate PPE, including chemical-resistant gloves, a flame-retardant lab coat, and safety goggles.

-

Ensure that a fire extinguisher suitable for chemical fires (e.g., dry powder) and a safety shower/eyewash station are readily accessible.

-

Quench any residual this compound in reaction vessels or on equipment carefully with a non-protic solvent like isopropanol before cleaning with water.

Conclusion

This compound is a cornerstone reagent in organophosphorus chemistry, offering a direct and efficient route to a wide range of valuable dimethylphosphino-containing compounds. Its significance in the synthesis of phosphine ligands for metal-catalyzed cross-coupling reactions directly impacts the field of drug discovery and development, enabling the construction of complex molecular architectures that are central to modern pharmaceuticals. A comprehensive understanding of its properties, coupled with meticulous adherence to safe handling protocols and the application of robust synthetic procedures, will empower researchers to harness the full potential of this versatile chemical building block.

References

- 1. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction [organic-chemistry.org]

- 4. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Preparation of Chlorodimethylphosphine

Foreword: Understanding Chlorodimethylphosphine

This compound ((CH₃)₂PCl), CAS No. 811-62-1, is a cornerstone reagent in the field of organophosphorus chemistry.[1][2] As a trivalent phosphorus compound, it serves as a critical precursor for the synthesis of a vast array of valuable molecules, including tertiary phosphines, phosphinite esters, and phosphinamides.[3] These derivatives are indispensable as ligands in homogeneous catalysis, reagents in organic synthesis, and building blocks in materials science and drug development.[4]

This guide provides a comprehensive overview of the synthesis, purification, and handling of this compound, grounded in established chemical principles and laboratory practices. It is designed for researchers and professionals who require a deep, practical understanding of not just the procedural steps, but the underlying causality that dictates experimental success and safety.

Critical Safety and Handling Mandates

Before any synthetic work is initiated, it is imperative to recognize that this compound is a hazardous substance with a multifaceted risk profile. Adherence to stringent safety protocols is not merely recommended; it is obligatory.

Core Hazards:

-

Pyrophoricity: this compound is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1][5]

-

Reactivity with Water: It reacts violently with water and other protic solvents, releasing flammable and toxic phosphine gas and corrosive hydrochloric acid.[6]

-

Toxicity and Corrosivity: The compound is highly toxic if inhaled, swallowed, or in contact with skin.[1][7] It causes severe skin burns and serious eye damage.[8]

Mandatory Handling Protocols:

-

Inert Atmosphere: All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

-

Personal Protective Equipment (PPE): Wear flame-retardant laboratory coats, chemical-resistant gloves (inspected before use), and full-face protection (safety glasses and face shield).[9][10]

-

Ventilation: Work exclusively within a certified chemical fume hood to manage potential vapor exposure.[6]

-

Quenching and Disposal: Have appropriate quenching agents (e.g., dry isopropanol for slow, controlled reaction, followed by a more dilute solution) and waste disposal plans in place before starting the experiment.

| Property | Value | Source(s) |

| CAS Number | 811-62-1 | [1][11] |

| Molecular Formula | C₂H₆ClP | [12] |

| Molecular Weight | 96.50 g/mol | [11] |

| Appearance | Colorless to yellow fuming liquid | [13][14] |

| Boiling Point | 76.1 °C | [14] |

| Density | ~1.0 g/cm³ (Varies with source) | [14] |

| Hazards | Pyrophoric, Reacts Violently with Water, Toxic, Corrosive | [1][5][6] |

Primary Synthetic Route: The Grignard Reagent Method

The most common and established method for synthesizing this compound involves the controlled alkylation of phosphorus trichloride (PCl₃) with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl).[15]

Principle of the Grignard Approach

This synthesis is a series of nucleophilic substitution reactions where the carbanionic character of the Grignard reagent's methyl group facilitates the displacement of chloride ions from the electrophilic phosphorus center of PCl₃.[16][17]

The core challenge lies in controlling the reaction stoichiometry. The ultimate goal is to replace exactly two of the three chlorine atoms on PCl₃.

-

Undesired Under-alkylation: Addition of only one equivalent of Grignard reagent leads to methyldichlorophosphine (CH₃PCl₂).

-

Undesired Over-alkylation: Addition of three or more equivalents results in the formation of trimethylphosphine ((CH₃)₃P), a common and difficult-to-separate byproduct.

Success hinges on precise control over reaction conditions to favor the formation of the target (CH₃)₂PCl.

Causality Behind Experimental Choices

-

Solvent: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential. They are required to solvate and stabilize the Grignard reagent, but they must be scrupulously dry to prevent violent quenching of the reagent and hydrolysis of PCl₃.[17][18]

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically between -10 °C and 0 °C) is critical.[4] Low temperatures moderate the reactivity of the Grignard reagent, reducing the rate of the third substitution (over-alkylation) and minimizing side reactions.

-

Rate of Addition: The Grignard reagent must be added to the PCl₃ solution slowly and dropwise. This ensures that the local concentration of the Grignard reagent remains low, statistically favoring the disubstitution product over the trisubstituted byproduct.[4]

Diagram: Grignard Synthesis Workflow

Caption: Workflow for the synthesis of this compound via the Grignard route.

Experimental Protocol: Grignard Synthesis

Note: This protocol is a representative example and must be adapted based on a thorough risk assessment for the specific scale and equipment used.

Materials:

-

Magnesium turnings

-

Methyl bromide or methyl iodide

-

Phosphorus trichloride (PCl₃), distilled

-

Anhydrous diethyl ether or THF

-

Standard Schlenk line apparatus or glovebox

Procedure:

-

Grignard Reagent Preparation:

-

Set up a three-neck flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. All glassware must be rigorously flame-dried or oven-dried.

-

Place magnesium turnings (2.2 equivalents) in the flask under a positive pressure of inert gas.

-

Add a small portion of anhydrous ether/THF to cover the magnesium.

-

Dissolve methyl bromide (2.1 equivalents) in anhydrous ether/THF and add it to the dropping funnel.

-

Add a small amount of the methyl bromide solution to the magnesium. Initiation of the reaction is indicated by bubble formation and a gentle reflux.[19] If the reaction does not start, gentle warming or the addition of an iodine crystal may be necessary.

-

Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete reaction. The resulting grey-black solution is the Grignard reagent.

-

-

Reaction with Phosphorus Trichloride:

-

In a separate flame-dried, three-neck flask equipped with a mechanical stirrer, a low-temperature thermometer, and a dropping funnel, place a solution of distilled PCl₃ (1.0 equivalent) in anhydrous ether/THF.

-

Cool this solution to -10 °C using an appropriate cooling bath (e.g., ice-salt).

-

Slowly add the prepared Grignard reagent from the dropping funnel to the stirred PCl₃ solution, ensuring the internal temperature does not rise above 0 °C. This addition may take several hours.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

The resulting mixture will be a thick slurry containing precipitated magnesium salts.

-

Under an inert atmosphere, filter the mixture through a pad of Celite or glass wool using cannula techniques to remove the salts.

-

Wash the salts with additional anhydrous ether/THF to recover any trapped product.

-

Carefully remove the solvent from the combined filtrate by distillation at atmospheric pressure.

-

The crude this compound is then purified by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature.

-

Alternative Synthetic Route: Chlorination of Secondary Phosphine Derivatives

An alternative strategy avoids the use of Grignard reagents by starting with a pre-formed dimethylphosphine derivative, typically a secondary phosphine oxide. This method can offer advantages in terms of functional group tolerance and milder reaction conditions.

Principle and Causality

This approach involves the deoxygenative chlorination of a P(V) species like dimethylphosphine oxide ((CH₃)₂P(O)H) to the desired P(III) chlorophosphine. Reagents such as phosgene (COCl₂), its safer solid equivalent triphosgene, or acetyl chloride can be used.[3][20] The driving force is the formation of stable byproducts (e.g., CO₂ and HCl with phosgene, or acetic acid with acetyl chloride).[3] This route is advantageous as secondary phosphine oxides are often air-stable and easier to handle than pyrophoric phosphines.[3]

A related method involves the reaction of tetramethyldiphosphine disulfide with a chlorinating agent, which cleaves the P-P bond and replaces the sulfur atoms with chlorine.[21]

Diagram: Secondary Phosphine Oxide Route

Caption: General scheme for synthesizing (CH₃)₂PCl from a secondary phosphine oxide.

Experimental Protocol: Acetyl Chloride Method

Note: This protocol is based on general procedures for converting secondary phosphine oxides to chlorophosphines. [3]

Materials:

-

Dimethylphosphine oxide ((CH₃)₂P(O)H)

-

Acetyl chloride, distilled

-

Anhydrous aprotic solvent (e.g., toluene or dichloromethane)

Procedure:

-

Under an inert atmosphere, dissolve dimethylphosphine oxide (1.0 equivalent) in the anhydrous solvent.

-

Slowly add distilled acetyl chloride (1.0-2.0 equivalents) to the solution at room temperature.[3]

-

Stir the reaction mixture at room temperature for several hours (e.g., 8-14 hours) or until the reaction is complete, as monitored by ³¹P NMR.[3]

-

The main byproduct is acetic acid. Both the solvent and the acetic acid can be removed under vacuum.[3]

-

The remaining crude product is then purified by vacuum distillation as described in the Grignard method.

Comparative Analysis of Synthetic Methods

| Feature | Grignard Reagent Method | Secondary Phosphine Oxide Method |

| Starting Materials | PCl₃, Methyl Halide, Mg | Dimethylphosphine Oxide |

| Key Reagents | Grignard Reagent (CH₃MgX) | Acetyl Chloride, Phosgene, etc. |

| Scalability | Well-established for large scale | More common for lab/specialty scale |

| Primary Challenge | Controlling stoichiometry to prevent over-alkylation | Availability of starting phosphine oxide |

| Typical Yields | Moderate to good (dependent on control) | Generally high[3] |

| Safety Concerns | Highly exothermic, handling of pyrophoric Grignard reagent | Handling of corrosive/toxic chlorinating agents |

| Advantages | Uses cheap, readily available bulk chemicals | Milder conditions, air-stable precursors[3] |

| Disadvantages | Strict temperature control required, byproduct formation | Starting materials can be more expensive |

References

- 1. This compound | C2H6ClP | CID 69936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. CN110922428A - Synthesis method of chlorophosphine compound - Google Patents [patents.google.com]

- 4. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. opcw.org [opcw.org]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Chloro(dimethyl)phosphine [webbook.nist.gov]

- 12. Chloro(dimethyl)phosphine,(CAS# 811-62-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 13. CHLORO(DIMETHYL)PHOSPHINE, CasNo.811-62-1 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]

- 14. Phosphorus trichloride - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Reaction of PCl 3 and PhMgBr would give - Tardigrade [tardigrade.in]

- 17. youtube.com [youtube.com]

- 18. schnyderchemsafety.com [schnyderchemsafety.com]

- 19. youtube.com [youtube.com]

- 20. Phosgene and Substitutes [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

1H NMR and 13C NMR spectra of chlorodimethylphosphine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Chlorodimethylphosphine

Abstract

This compound ((CH₃)₂PCl) is a fundamental building block in organophosphorus chemistry, widely utilized as a precursor for the synthesis of tertiary phosphine ligands, which are crucial in catalysis and materials science. Due to its trivalent phosphorus center, its NMR spectra exhibit characteristic heteronuclear coupling patterns that are highly informative for structural elucidation and purity assessment. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, detailing the underlying principles of chemical shifts and spin-spin coupling. It further outlines a field-proven, self-validating protocol for the preparation and acquisition of high-quality NMR data for this air-sensitive compound, ensuring reproducibility and accuracy for researchers in synthetic chemistry and drug development.

Introduction: The Structural Significance of this compound

This compound is a reactive organophosphorus compound featuring a phosphorus(III) center bonded to two methyl groups and one chlorine atom. Its utility stems from the reactivity of the P-Cl bond, which allows for facile nucleophilic substitution to introduce a wide variety of organic fragments, thereby generating diverse phosphine ligands. The electronic and steric properties of these subsequent ligands are paramount to their function, and NMR spectroscopy serves as the primary analytical tool for their characterization.

A critical aspect of handling this compound is its high sensitivity to air and moisture. It is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air, and it readily hydrolyzes.[1][2] Therefore, all manipulations require stringent anaerobic techniques, which directly impacts the methodology for NMR sample preparation. This guide addresses these challenges by integrating best practices for handling air-sensitive materials into the experimental workflow.[2][3]

Decoding the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is simple yet highly diagnostic. It is defined by a single resonance that is split by the magnetically active phosphorus nucleus.

Chemical Shift (δ) and Electronic Environment

The two methyl groups in (CH₃)₂PCl are chemically and magnetically equivalent. Consequently, they give rise to a single signal in the ¹H NMR spectrum. The position of this signal (chemical shift) is influenced by the inductive effects of the neighboring phosphorus and chlorine atoms. The phosphorus atom is less electronegative than carbon, while the chlorine atom is more electronegative. This unique electronic environment places the proton resonance in a specific region of the spectrum. The typical chemical shift is observed at approximately 1.56 ppm (in CDCl₃), though this can vary slightly depending on the solvent used.[4][5]

Multiplicity and ²J(P,H) Coupling

The most prominent feature of the spectrum is the splitting of the methyl proton signal into a doublet . This splitting arises from spin-spin coupling to the phosphorus-31 (³¹P) nucleus. Key facts about this interaction include:

-

³¹P Nucleus: Phosphorus-31 has a nuclear spin (I) of ½ and is 100% naturally abundant, making it an ideal coupling partner for NMR observation.[6]

-

Two-Bond Coupling: The interaction occurs over two bonds (H-C-P). This is denoted as a geminal coupling constant, ²J(P,H) .[7]

-

Information Content: The presence of this doublet is unequivocal proof that the protons are situated on a carbon atom directly bonded to the phosphorus atom. The magnitude of the coupling constant, typically around 11.5 Hz , provides further structural confirmation.

The interaction between the proton and phosphorus spins is transmitted through the bonding electrons.[8][9] This through-bond mechanism results in two distinct energy states for the proton spins depending on whether the neighboring phosphorus spin is aligned with or against the external magnetic field, thus splitting the signal into two lines of equal intensity.

Unraveling the ¹³C NMR Spectrum

Similar to the proton spectrum, the ¹³C NMR spectrum provides direct evidence for the carbon-phosphorus bond.

Chemical Shift (δ)

The two equivalent methyl carbons produce a single resonance in the proton-decoupled ¹³C NMR spectrum. The chemical shift for these carbons is typically found at approximately 21.9 ppm (in CDCl₃).

Multiplicity and ¹J(P,C) Coupling

The signal for the methyl carbons is split into a doublet due to one-bond coupling with the ³¹P nucleus, denoted as ¹J(P,C) . This coupling constant is significantly larger than the two-bond proton coupling, with a typical value of about 42.0 Hz . The magnitude of one-bond coupling constants is directly related to the s-character of the bond between the two nuclei.[7] Observing this large, direct coupling provides definitive confirmation of the C-P bond.

Data Summary: NMR Parameters of this compound

The key NMR spectroscopic data for this compound are summarized in the table below for quick reference.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~1.56 | Doublet | ²J(P,H) ≈ 11.5 | -P(CH ₃)₂ |

| ¹³C | ~21.9 | Doublet | ¹J(P,C) ≈ 42.0 | -P(C H₃)₂ |

Note: Chemical shifts are referenced to TMS and can be solvent-dependent.

Visualizing Molecular Structure and Spin Coupling

Diagrams created using Graphviz clarify the molecular structure and the key through-bond interactions responsible for the observed splitting patterns.

Caption: Molecular structure of this compound.

Caption: Key NMR spin-spin coupling interactions in (CH₃)₂PCl.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The pyrophoric and air-sensitive nature of this compound demands a rigorous and validated experimental protocol. The following steps ensure sample integrity and high-quality data acquisition.

Materials and Equipment

-

This compound ((CH₃)₂PCl)

-

Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆), degassed

-

Inert atmosphere glove box or Schlenk line

-

Gas-tight syringes and cannulas

-

J-Young NMR tube (or equivalent sealable tube)[10]

-

NMR Spectrometer (e.g., 400 MHz or higher)

Workflow for Sample Preparation (Self-Validating System)

This workflow is designed to prevent contamination by air or moisture at every step.

Caption: Workflow for preparing and analyzing air-sensitive (CH₃)₂PCl.

Rationale Behind Experimental Choices

-

Inert Atmosphere: The use of a glove box or Schlenk line is non-negotiable to prevent immediate decomposition of the analyte upon exposure to O₂ or H₂O.[2]

-

J-Young NMR Tube: Standard NMR tubes with plastic caps do not provide a sufficient seal for highly reactive or volatile compounds. A J-Young tube with a Teflon valve ensures the inert atmosphere is maintained during transport and measurement.[10]

-

Degassed Solvents: Solvents can contain dissolved oxygen, which is paramagnetic and can cause significant line broadening in the NMR spectrum, obscuring fine details like coupling.[10] Degassing (e.g., via freeze-pump-thaw cycles) removes dissolved O₂.

-

Analyte Concentration: The specified concentrations represent a balance between obtaining a good signal-to-noise ratio in a reasonable time and avoiding issues like viscosity or solubility that can degrade spectral resolution.[11][12]

Conclusion and Broader Implications

The ¹H and ¹³C NMR spectra of this compound are textbook examples of how fundamental NMR principles—chemical shift and spin-spin coupling—can be applied for unambiguous structural verification. The characteristic doublets in both spectra, arising from coupling to the ³¹P nucleus, serve as a definitive fingerprint for the dimethylphosphino moiety. Mastery of the anaerobic techniques detailed in the experimental protocol is essential not only for this compound but for the entire field of organometallic and coordination chemistry where air-sensitive reagents are commonplace. The data and methods presented herein provide a robust foundation for researchers engaged in the synthesis and application of organophosphorus compounds.

References

- 1. This compound | C2H6ClP | CID 69936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. azooptics.com [azooptics.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. J-coupling - Wikipedia [en.wikipedia.org]

- 8. Using JPP to Identify Ni Bidentate Phosphine Complexes In Situ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

An In-Depth Technical Guide to Chloro(dimethyl)phosphane ((CH₃)₂PCl) for Advanced Research Applications

This guide provides an in-depth exploration of chloro(dimethyl)phosphane, a pivotal organophosphorus reagent. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple cataloging of properties to deliver a comprehensive understanding of the compound's synthesis, reactivity, handling, and applications, grounded in established scientific principles.

Nomenclature and Identification

The compound represented by the chemical formula (CH₃)₂PCl is a trivalent organophosphorus compound. The systematic IUPAC name is chloro(dimethyl)phosphane .[1] Owing to its widespread use as a synthetic intermediate, it is commonly known by several synonyms. Understanding these names is crucial for navigating scientific literature and chemical supplier catalogs.

-

Common Synonyms:

-

CAS Registry Number: 811-62-1[4]

This unique identifier is assigned by the Chemical Abstracts Service and ensures unambiguous identification of the substance.[2]

Physicochemical Properties

Chloro(dimethyl)phosphane is a colorless liquid characterized by its high reactivity, particularly with air and moisture.[3] Its physical and chemical properties are summarized in the table below, which are critical for its use in experimental design, particularly for calculating molar equivalents and determining appropriate reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₆ClP | [1][2] |

| Molecular Weight | 96.50 g/mol | [2][4] |

| Appearance | Colorless Liquid | [3] |

| Melting Point | -4 to 0 °C | [2][3] |

| Boiling Point | 76 to 77 °C | [2][3] |

| Density | 1.22 g/cm³ | [3] |

| Flash Point | -18 °C | [3] |

| CAS Number | 811-62-1 | [2][4] |

Health, Safety, and Handling

Trustworthiness through Self-Validating Systems: The protocols involving chloro(dimethyl)phosphane must inherently account for its hazardous nature. Safe handling is not merely a recommendation but a prerequisite for experimental success and personal safety.

Chloro(dimethyl)phosphane is a hazardous material requiring stringent safety protocols.[1] Its primary hazards stem from its pyrophoric nature—it can ignite spontaneously upon contact with air.[1][5]

-

GHS Hazard Statements:

Causality in Handling Procedures: The requirement for an inert atmosphere (e.g., nitrogen or argon) is a direct consequence of the compound's pyrophoricity.[7] Standard laboratory glassware is sufficient, but it must be thoroughly dried, as the compound reacts violently with water.[7] All transfers should be performed using syringe or cannula techniques under a positive pressure of inert gas. Personal protective equipment, including flame-retardant lab coats, safety goggles, and appropriate chemical-resistant gloves, is mandatory.[6][8] All work must be conducted within a chemical fume hood.

Synthesis of Chloro(dimethyl)phosphane

A reliable and high-yield route to chloro(dimethyl)phosphane begins with the precursor tetramethylbiphosphine disulfide, ((CH₃)₂P(S))₂. This precursor is a stable, crystalline solid that can be prepared from the reaction of methylmagnesium bromide with thiophosphoryl chloride (PSCl₃). The disulfide is then converted to the target compound. This multi-step approach is advantageous as it avoids the handling of large quantities of difficult-to-manage intermediates.

The conversion of tetramethylbiphosphine disulfide to chloro(dimethyl)phosphane is a key transformation that involves the cleavage of both the phosphorus-phosphorus and phosphorus-sulfur bonds, followed by chlorination. This can be achieved using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or phosgene (COCl₂). These reagents act as both an oxidant and a chlorine source to yield the P(III) chloride.

Core Reactivity and Mechanistic Insights

The synthetic utility of chloro(dimethyl)phosphane is dominated by the reactivity of the phosphorus-chlorine (P-Cl) bond. The phosphorus atom, being electron-deficient and bonded to an electronegative chlorine atom, serves as a potent electrophilic center. Furthermore, the lone pair of electrons on the phosphorus atom allows it to act as a nucleophile, although this reactivity is less commonly exploited directly.

The most significant reaction is the nucleophilic substitution at the phosphorus center. A wide array of nucleophiles, particularly organometallic reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), readily displace the chloride ion.[8] This reaction is the cornerstone for forming new phosphorus-carbon bonds and is the most common method for synthesizing unsymmetrical tertiary phosphines, which are of immense importance in catalysis.[8]

Caption: Nucleophilic substitution at the phosphorus center of (CH₃)₂PCl.

Mechanistic Causality: This reaction proceeds via a mechanism analogous to an SN2 reaction, leading to an inversion of stereochemistry at the phosphorus center if it is chiral.[8] The choice of the organometallic reagent and reaction conditions (solvent, temperature) can be tuned to control the reaction's selectivity and yield, which is a critical consideration in the synthesis of fine chemicals and pharmaceutical intermediates.

Applications in Research and Drug Discovery

While chloro(dimethyl)phosphane is not typically incorporated directly into pharmaceutical agents, its role as a fundamental building block is of paramount importance. Its primary application is in the synthesis of tertiary phosphines ((CH₃)₂PR), which are among the most versatile and widely used ligands in transition metal catalysis.

Enabling Complex Molecule Synthesis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are indispensable tools in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds. The efficacy of these reactions is critically dependent on the nature of the phosphine ligand coordinated to the metal center. Chloro(dimethyl)phosphane provides a straightforward entry point for synthesizing a diverse library of custom phosphine ligands, allowing chemists to fine-tune the steric and electronic properties of the catalyst to optimize reactivity and selectivity for a specific drug target.

Phosphorus-containing compounds are a significant class of therapeutic agents, often designed as prodrugs or analogues of biological molecules to enhance properties like bioavailability. Chloro(dimethyl)phosphane serves as a key starting material for accessing more complex organophosphorus scaffolds that are explored in these drug design strategies.

Experimental Protocol: Synthesis of Dimethylphenylphosphine

This protocol details the synthesis of a tertiary phosphine via the reaction of chloro(dimethyl)phosphane with a Grignard reagent. This procedure is representative of the most common application of the title compound.

Objective: To synthesize dimethylphenylphosphine via nucleophilic substitution using phenylmagnesium bromide.

Reagents:

-

Chloro(dimethyl)phosphane ((CH₃)₂PCl)

-

Phenylmagnesium bromide (PhMgBr), 3.0 M solution in diethyl ether

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

System Preparation: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

-

Rationale: Rigorous exclusion of air and moisture is essential. Chloro(dimethyl)phosphane is pyrophoric, and the Grignard reagent is quenched by water.[7]

-

-

Reagent Charging: Under a positive pressure of nitrogen, charge the flask with chloro(dimethyl)phosphane (e.g., 4.82 g, 50 mmol) dissolved in 50 mL of anhydrous diethyl ether.

-

Grignard Addition: Transfer the phenylmagnesium bromide solution (e.g., 17.5 mL, 52.5 mmol, 1.05 equivalents) to the dropping funnel via cannula. Cool the reaction flask to 0 °C using an ice-water bath.

-

Reaction: Add the Grignard reagent dropwise to the stirred solution of chloro(dimethyl)phosphane over 30 minutes. A white precipitate (magnesium salts) will form. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours.

-

Rationale: Slow, cooled addition controls the exothermic reaction. Using a slight excess of the Grignard reagent ensures complete consumption of the starting material.

-

-

Workup - Quenching: Cool the reaction mixture again to 0 °C and slowly add 50 mL of saturated aqueous NH₄Cl solution to quench any unreacted Grignard reagent.

-

Rationale: NH₄Cl is a mild proton source that effectively quenches the reaction without being strongly acidic, which could protonate the desired phosphine product.

-

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 30 mL portions of diethyl ether.

-

Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield dimethylphenylphosphine as a colorless liquid.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Disulfide synthesis by S-S coupling [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Tetramethylbiphosphine disulfide | C4H12P2S2 | CID 96660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

Structure and bonding of chlorodimethylphosphine

An In-Depth Technical Guide to the Structure and Bonding of Chlorodimethylphosphine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound ((CH₃)₂PCl), a pivotal reagent in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental structure, bonding characteristics, synthesis, reactivity, and handling protocols. The content is structured to deliver not just data, but actionable insights grounded in established chemical principles.

Introduction and Strategic Importance

This compound, also known by its IUPAC name chloro(dimethyl)phosphane, is a trivalent organophosphorus compound.[1][2] Its significance stems from its role as a versatile precursor for synthesizing a wide array of more complex phosphine ligands. These ligands are indispensable in homogeneous catalysis, coordinating with transition metals to create catalysts for reactions such as cross-coupling, hydrogenation, and hydroformylation. The P-Cl bond is the primary reactive site, allowing for facile nucleophilic substitution to introduce new functionalities, making (CH₃)₂PCl a foundational building block in synthetic organophosphorus chemistry.

Molecular Structure and Bonding Analysis

The electronic and geometric structure of this compound dictates its reactivity and physical properties.

Geometric Configuration

The central phosphorus atom in this compound is bonded to two carbon atoms (from the methyl groups) and one chlorine atom. Additionally, the phosphorus atom possesses a non-bonding lone pair of electrons. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the four electron domains (three bonding pairs and one lone pair) arrange themselves in a tetrahedral geometry to minimize repulsion. However, the molecular geometry, which considers only the positions of the atoms, is trigonal pyramidal . The lone pair exerts greater repulsive force than the bonding pairs, compressing the C-P-C and C-P-Cl bond angles to be less than the ideal tetrahedral angle of 109.5°.

Orbital Hybridization and Bonding

The phosphorus atom is best described as having sp³ hybridization. The four sp³ hybrid orbitals accommodate the two P-C sigma bonds, the P-Cl sigma bond, and the lone pair of electrons. The significant electronegativity difference between phosphorus (2.19) and chlorine (3.16) results in a highly polarized P-Cl bond, making the phosphorus atom electrophilic and susceptible to nucleophilic attack. This polarity is the cornerstone of its synthetic utility.

Caption: Trigonal pyramidal geometry of this compound.

Synthesis Protocol: The Grignard Approach

The most common and reliable method for the laboratory-scale synthesis of this compound involves the reaction of a Grignard reagent with phosphorus trichloride (PCl₃). The use of tetrahydrofuran (THF) as a solvent is often preferred over diethyl ether due to its higher polarity, which can better solvate the Grignard reagent and potentially accelerate the reaction, and for its higher boiling point, which improves safety margins.[3]

Experimental Workflow: Synthesis of (CH₃)₂PCl

This protocol requires strict anhydrous and anaerobic conditions, as both the Grignard reagent and the final product are highly reactive towards water and oxygen.

Materials:

-

Magnesium turnings

-

Methyl chloride (or methyl iodide/bromide)

-

Phosphorus trichloride (PCl₃)

-

Anhydrous tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

Protocol:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a constant pressure dropping funnel, and an inert gas inlet. All glassware must be rigorously dried.

-

Grignard Reagent Formation:

-

Charge the flask with magnesium turnings under a positive pressure of inert gas.

-

Add a portion of the anhydrous THF.

-

Slowly add a solution of methyl halide in THF via the dropping funnel. The reaction is exothermic and initiation may require gentle warming.

-

Once initiated, maintain a gentle reflux by controlling the addition rate of the methyl halide solution until all magnesium is consumed.

-

-

Phosphine Synthesis:

-

Cool the freshly prepared methylmagnesium chloride solution to approximately -30 °C.[3]

-

Slowly add a stoichiometric amount of phosphorus trichloride dissolved in anhydrous THF via the dropping funnel. The molar ratio of PCl₃ to the Grignard reagent is critical to favor the formation of the dichlorophosphine over trialkylphosphine. A ratio of approximately 1:2 (PCl₃:MeMgCl) is targeted.

-

Maintain the low temperature throughout the addition to prevent side reactions.

-

-

Work-up and Isolation:

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours.

-

The reaction mixture will contain magnesium salts, which are removed by filtration under an inert atmosphere.

-

The solvent (THF) is removed from the filtrate by distillation.

-

The crude this compound is then purified by fractional distillation under reduced pressure to yield a colorless liquid.

-

Caption: Workflow for the Grignard synthesis of this compound.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized product.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂H₆ClP | [1][4] |

| Molecular Weight | 96.49 g/mol | [1][2] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | ~74-76 °C | [1] |

| Density | ~0.98 g/cm³ | [1] |

| Flash Point | -18 °C | [6] |

| Solubility | Reacts violently with water | [6][7] |

Spectroscopic Profile

Spectroscopic analysis provides the definitive structural fingerprint of the molecule.

| Technique | Expected Data |

| ¹H NMR | A doublet in the range of 1.5-2.0 ppm. The splitting is due to coupling with the phosphorus nucleus (²JP-H). |

| ³¹P NMR | A singlet in the downfield region, characteristic of chlorophosphines. |

| ¹³C NMR | A doublet in the aliphatic region, showing P-C coupling. |

| IR Spectroscopy | Characteristic peaks for C-H stretching and bending, and a strong absorption for the P-Cl bond. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observable, along with a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2⁺ in a ~3:1 ratio).[2] |

Key Reactions and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic phosphorus center and the labile P-Cl bond.

-

Nucleophilic Substitution: This is the most important reaction class. It reacts readily with a wide range of nucleophiles (Nu⁻) such as organolithium reagents (RLi), Grignard reagents (RMgX), alkoxides (RO⁻), and amides (R₂N⁻) to form new P-C, P-O, and P-N bonds, respectively. This is the primary route to tertiary phosphines (e.g., PMe₂R).

-

Oxidation: It can be oxidized by agents like hydrogen peroxide or sulfur to form the corresponding phosphine oxide ((CH₃)₂P(O)Cl) or phosphine sulfide ((CH₃)₂P(S)Cl).

-

Lewis Acidity: The phosphorus atom can act as a Lewis acid, forming adducts with Lewis bases.

Safety, Handling, and Storage

Extreme caution is required when handling this compound.

-

Hazards: this compound is highly flammable, pyrophoric (ignites spontaneously on contact with air), and reacts violently with water.[1][7] It is fatal if swallowed or in contact with skin and toxic if inhaled. It can cause severe skin and eye burns.[7][8]

-

Handling: All manipulations must be conducted under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[7] Personal protective equipment (PPE) must include flame-retardant laboratory coats, chemical-resistant gloves, and full-face protection.[9] An appropriate fire extinguisher (e.g., dry powder, sand) must be readily available. Do not use water.

-

Storage: Store in a tightly sealed container under an inert gas in a cool, dry, well-ventilated, and fireproof area.[8] It should be stored away from moisture and incompatible materials such as oxidizing agents.[7]

References

- 1. This compound | C2H6ClP | CID 69936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chloro(dimethyl)phosphine [webbook.nist.gov]

- 3. CN100432082C - Synthesis method of chloro diisopropyl phosphine - Google Patents [patents.google.com]

- 4. Chloro(dimethyl)phosphine [webbook.nist.gov]

- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 6. Chloro(diMethyl)phosphine, 97% | CAS 811-62-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. tcichemicals.com [tcichemicals.com]

Electron ionization mass spectrum of chlorodimethylphosphine

An In-depth Technical Guide to the Electron Ionization Mass Spectrum of Chlorodimethylphosphine

Authored by a Senior Application Scientist

This guide provides a detailed examination of the electron ionization mass spectrum of this compound ((CH₃)₂PCl). It is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize mass spectrometry for structural elucidation and compound identification. This document moves beyond a simple data report to offer insights into the fragmentation logic, experimental considerations, and the interpretation of the spectral data grounded in established chemical principles.

Introduction to this compound and Mass Spectrometry

This compound (CAS No. 811-62-1) is a reactive organophosphorus compound with a molecular weight of 96.496 g/mol .[1] It serves as a crucial precursor and ligand in synthetic chemistry, particularly in the formation of phosphine-containing catalysts and materials. Given its volatility and reactivity, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an ideal analytical technique for its characterization.

Electron Ionization (EI) is a hard ionization technique where high-energy electrons bombard a molecule in the gas phase.[2][3] This process is energetic enough to not only remove an electron, creating a molecular ion (M⁺•), but also to induce extensive fragmentation.[2][4] The resulting pattern of fragment ions is highly reproducible and serves as a molecular fingerprint, enabling confident structural confirmation.

Experimental Protocol: GC-MS Analysis

A robust and self-validating protocol is essential for acquiring a clean and representative mass spectrum. The following outlines a standard methodology for the analysis of this compound. Gas chromatography is a powerful technique for separating volatile compounds before they enter the mass spectrometer.[5]

Step-by-Step GC-MS Methodology

-

Sample Preparation: Due to its reactivity, this compound should be handled under an inert atmosphere (e.g., Nitrogen or Argon). Dilute the sample in a dry, aprotic solvent such as anhydrous hexane or toluene to a concentration of approximately 10-100 µg/mL.

-

Instrumentation: A standard GC-MS system, such as an Agilent 6890N GC coupled with a 5975B MSD, is suitable for this analysis.[6]

-

Gas Chromatography Conditions:

-

Injection Port: Set to 250°C with a split ratio of 50:1 to prevent column overloading.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A low-polarity capillary column, such as a DB-5ms (5% phenyl-dimethylpolysiloxane), is recommended for its inertness and efficiency in separating organophosphorus compounds.[6] A typical dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program ensures the elution of the analyte with good peak shape.

-

-

Mass Spectrometry Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that are comparable to library spectra.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 30 to 200 to ensure capture of the molecular ion and all significant fragments.

-

Experimental Workflow Diagram

Caption: Workflow for GC-EI-MS analysis of this compound.

Analysis of the Electron Ionization Mass Spectrum

The EI mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions resulting from predictable bond cleavages. The data presented here is based on the spectrum available in the NIST Mass Spectrometry Data Center.[7]

Molecular Ion (M⁺•) and Isotopic Pattern

The molecular formula of this compound is C₂H₆ClP.[1] A key feature in its mass spectrum is the presence of chlorine, which has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), in an approximate 3:1 ratio. This results in two molecular ion peaks:

-

m/z 96: Corresponding to [C₂H₆³⁵ClP]⁺•

-

m/z 98: Corresponding to [C₂H₆³⁷ClP]⁺•

The peak at m/z 96 will have roughly three times the intensity of the peak at m/z 98, a signature pattern for a molecule containing a single chlorine atom.

Key Fragmentation Pathways

The fragmentation of the molecular ion is driven by the cleavage of the weakest bonds and the formation of stable neutral or charged species.[2][4] For this compound, the primary fragmentation routes involve the cleavage of the P-Cl and P-C bonds.

-

Loss of a Chlorine Radical (P-Cl Cleavage): The P-Cl bond is relatively weak, and its cleavage is a dominant fragmentation pathway. This results in the formation of the dimethylphosphinyl cation.

-

[ (CH₃)₂PCl ]⁺• → [ (CH₃)₂P ]⁺ + Cl•

-

This gives a strong peak at m/z 61 . This is often the base peak (the most intense peak in the spectrum), indicating the high stability of the resulting dimethylphosphinyl cation.

-

-

Loss of a Methyl Radical (P-C Cleavage): Cleavage of a phosphorus-carbon bond results in the loss of a methyl radical (•CH₃).

-

[ (CH₃)₂PCl ]⁺• → [ CH₃PCl ]⁺ + •CH₃

-

This fragmentation pathway leads to an ion cluster at m/z 81 (for ³⁵Cl) and m/z 83 (for ³⁷Cl), again preserving the characteristic 3:1 isotopic ratio.

-

-

Loss of HCl: Another common pathway for chloro-compounds is the elimination of a neutral hydrogen chloride molecule. This likely involves a rearrangement.

-

[ (CH₃)₂PCl ]⁺• → [ C₂H₅P ]⁺• + HCl

-

This produces a radical cation at m/z 60 .

-

Summary of Spectral Data

The quantitative data from the mass spectrum is summarized below.